3-Amino-2,4-difluorobenzeneboronic acid pinacol ester

Overview

Description

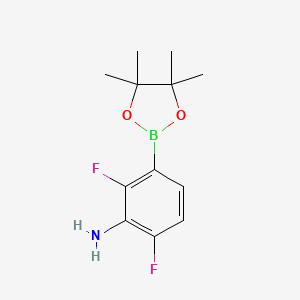

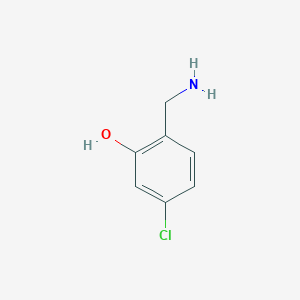

3-Amino-2,4-difluorobenzeneboronic acid pinacol ester is a chemical compound with the molecular formula C12H16BF2NO2 . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .

Molecular Structure Analysis

The molecular structure of 3-Amino-2,4-difluorobenzeneboronic acid pinacol ester consists of a benzene ring with two fluorine atoms, an amino group, and a boronic acid pinacol ester group . The molecular weight of the compound is given as 255.07 g/mol .Scientific Research Applications

Polymer Synthesis and Applications

A notable application involves the synthesis of H2O2-cleavable poly(ester-amide)s using a related boronic acid ester in Passerini multicomponent polymerization. These polymers show potential as H2O2-responsive delivery vehicles due to their ability to degrade in the presence of hydrogen peroxide, demonstrating utility in controlled release systems (Yang Cui et al., 2017).

Electrochemical Detection

Boronic acid esters have been utilized in the fabrication of highly-selective electrochemical sensors for the determination of catechol. This is achieved through the modification of electrodes with boronic acid-functionalized carbon nanotubes, which exhibit high selectivity due to the specific bonding of boronic acid with diols (Wei Liu et al., 2014).

Analytical Challenges and Solutions

Research highlights the analytical challenges presented by highly reactive pinacolboronate esters, crucial in Suzuki coupling reactions. Strategies for their stability and analysis are discussed, underlining the importance of specific methodologies for assessing the purity and quality of these compounds in synthetic chemistry (Q. Zhong et al., 2012).

Glucose Sensing

In another study, boronic acid-functionalized graphene quantum dots were synthesized for selective and sensitive glucose detection, showing potential for in vivo monitoring applications (Zhi-bei Qu et al., 2013).

Catalysis in Synthesis

The catalytic applications of boronic acids in organic synthesis are vast. One study describes the use of a trifluorobenzeneboronic acid as a catalyst in the synthesis of 4-pyrazolyl 1,4-dihydropyridines, showcasing an eco-benign and facile synthesis approach (R. Sridhar & P. Perumal, 2005).

Safety And Hazards

properties

IUPAC Name |

2,6-difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BF2NO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)10(16)9(7)15/h5-6H,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQGLBRAIKSVSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)

![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)

![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)